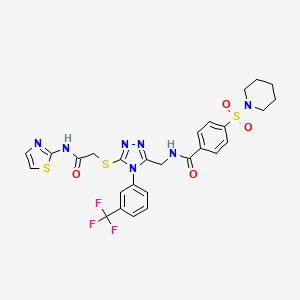

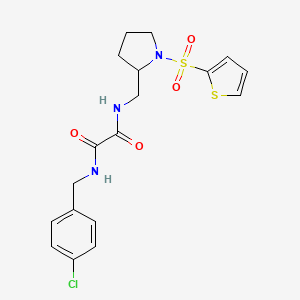

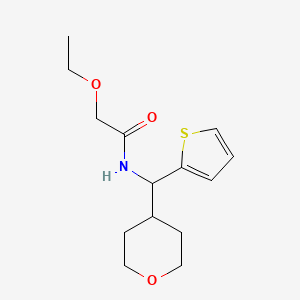

![molecular formula C11H22N2O3 B2475800 tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate CAS No. 1247906-88-2](/img/structure/B2475800.png)

tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate is a type of tert-butyl carbamate . It is a derivative of Boc-protected amines and amino acids, which are synthesized under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Molecular Structure Analysis

The molecular structure of this compound contains a total of 53 bonds, including 21 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications

Synthesis and Chemical Transformations

One study presents the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate as an important intermediate in the development of biologically active compounds like omisertinib (AZD9291). The research outlines a rapid synthetic method and optimizes it to achieve an 81% total yield across three steps, emphasizing its potential in medicinal chemistry applications (Zhao, Guo, Lan, & Xu, 2017).

Another study focuses on the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, detailing a multi-step synthesis involving tert-butyl-(2-(2-hydroxy)ethyl) carbamate. This research highlights the versatility of tert-butyl carbamate derivatives in creating complex molecules with potential for diverse applications, including material science and drug development (Wu, 2011).

Novel Compounds and Applications

Research into α-alkyl-α-aminosilanes explores tert-butyl carbamate derivatives for their ability to undergo metalation and alkylation between silicon and nitrogen. This process facilitates the preparation of α-functionalized α-amino silanes, potentially useful in organic synthesis and materials science (Sieburth, Somers, & O'hare, 1996).

Photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate is reported, providing a pathway to assemble 3-aminochromones under mild conditions. This method broadens the applications of photocatalyzed protocols, showing promise for the development of amino pyrimidines and other nitrogen-containing compounds (Wang et al., 2022).

properties

IUPAC Name |

tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-9(6-12)8-4-5-15-7-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSJBBQJKKADKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1CCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

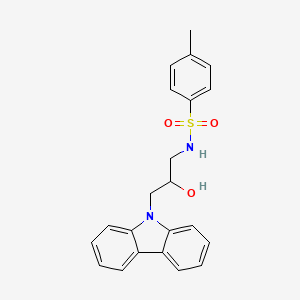

![(NE)-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B2475722.png)

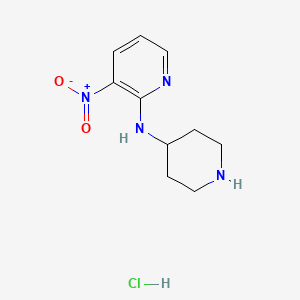

![2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2475730.png)

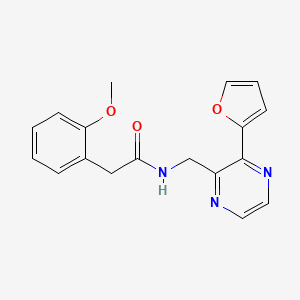

![2-Chloro-N-[(2-methyl-3-oxo-1H-isoindol-1-yl)methyl]acetamide](/img/structure/B2475734.png)

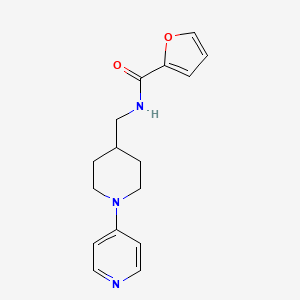

![1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2475735.png)

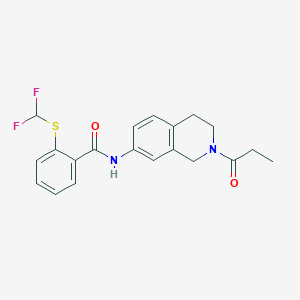

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2475739.png)